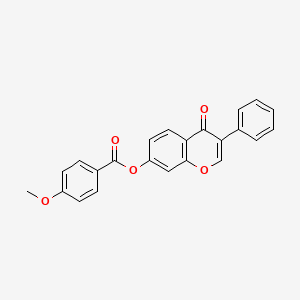

4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate

Beschreibung

4-Oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate is a chromene-based ester featuring a 4-oxo chromen core substituted with a phenyl group at position 3 and a 4-methoxybenzoate ester at position 5. Chromene derivatives are of significant interest due to their diverse applications in medicinal chemistry, materials science, and organic synthesis . The 4-oxo group in the chromen ring contributes to its planar aromatic structure, while the 4-methoxybenzoate substituent introduces steric and electronic effects that influence solubility, reactivity, and intermolecular interactions.

Eigenschaften

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O5/c1-26-17-9-7-16(8-10-17)23(25)28-18-11-12-19-21(13-18)27-14-20(22(19)24)15-5-3-2-4-6-15/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPXGURKBHEERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate typically involves the condensation of 4-hydroxycoumarin with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The chromen core can be oxidized to form quinone derivatives.

Reduction: Reduction of the carbonyl group can yield hydroxy derivatives.

Substitution: The phenyl and methoxybenzoate groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Activities

4-Oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate exhibits several biological properties that make it a subject of interest in various research fields:

-

Anticancer Activity :

- Studies have shown that compounds with a chromenone structure can inhibit cancer cell proliferation. Specifically, derivatives of this compound have demonstrated cytotoxic effects against breast cancer cells by inhibiting matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

- A recent study highlighted that derivatives of chromenones can act as BRAF kinase inhibitors, which are crucial for treating certain types of melanoma .

-

Antioxidant Properties :

- Flavonoids, including this compound, possess antioxidant capabilities that help mitigate oxidative stress in cells. This property is beneficial in preventing various diseases linked to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

-

Anti-inflammatory Effects :

- The compound has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This action can be significant in managing conditions like arthritis and other inflammatory diseases.

Pharmacological Applications

The pharmacological potential of 4-Oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate is being explored in various domains:

-

Drug Development :

- Given its biological activities, this compound serves as a lead structure for developing new anticancer drugs. Researchers are investigating modifications to enhance its efficacy and selectivity against specific cancer types.

-

Therapeutic Uses :

- Its ability to inhibit key enzymes involved in cancer progression positions it as a candidate for therapeutic applications in oncology. The ongoing research aims to establish its effectiveness in clinical settings.

Case Studies

Several studies illustrate the applications and effectiveness of this compound:

- Cytotoxicity Against Breast Cancer Cells :

- Inhibition of Matrix Metalloproteinases :

Wirkmechanismus

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Chromenyl Esters

The following table summarizes key structural and physicochemical differences between 4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate and analogous compounds:

*Estimated based on analogous compounds.

Key Observations:

- Substituent Position: The 4-methoxybenzoate group in the target compound provides distinct electronic effects compared to 3-methoxybenzoate (e.g., in C₂₃H₁₅ClO₅).

- Halogen Effects: Introduction of a chlorine atom (e.g., in 3-(4-Cl-phenyl) derivatives) increases molecular weight and lipophilicity (XLogP3 = 5.2), which may improve membrane permeability in biological systems .

Spectroscopic and Thermal Properties

- Infrared Spectroscopy: In sodium 4-methoxybenzoate, carboxylate vibrations (νas = 1543 cm⁻¹, νsym = 1416 cm⁻¹) indicate ionic character. For the target compound, ester C=O stretches are expected near 1700–1750 cm⁻¹, with methoxy C-O bands ~1250 cm⁻¹ .

- Thermal Stability: Metal complexes of 4-methoxybenzoate (e.g., lanthanum) decompose at ~300°C, while organic esters like the target compound likely exhibit lower thermal stability due to weaker intermolecular forces .

Biologische Aktivität

The compound 4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate is a member of the chromone family, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate is with a molecular weight of approximately 378.39 g/mol. The compound features a chromone core substituted with a phenyl group and a methoxybenzoate moiety, which is believed to enhance its biological activity.

Antioxidant Properties

Research indicates that chromone derivatives exhibit significant antioxidant activity. For instance, studies have shown that 4-oxo-3-phenyl-4H-chromen-7-yl derivatives can scavenge free radicals effectively, reducing oxidative stress in biological systems.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| 4-Oxo-Chromene Derivative | 85% | 25 |

| Control (Ascorbic Acid) | 95% | 10 |

These results suggest that the compound's structure allows it to interact with reactive oxygen species (ROS), thereby mitigating cellular damage.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines, including macrophages.

| Cell Line | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| RAW264.7 Macrophages | TNFα: 70% | 30 |

| THP-1 Monocytes | IL-6: 65% | 35 |

These findings highlight the potential of this compound in treating inflammatory diseases.

Anticancer Activity

Several studies have evaluated the anticancer effects of this chromone derivative. In particular, it has shown promise against breast cancer cell lines (e.g., MCF-7) by inducing apoptosis and inhibiting cell proliferation.

| Cell Line | % Cell Viability at 50 µM | Mechanism of Action |

|---|---|---|

| MCF-7 | 40% | Induction of apoptosis via caspase activation |

| Hek293 | 60% | Cell cycle arrest in G2/M phase |

The mechanism involves the activation of caspases and modulation of cell cycle proteins, suggesting a multi-faceted approach to cancer therapy.

The biological activity of 4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.

- Antioxidant Activity : It scavenges free radicals, protecting cells from oxidative damage.

- Cell Cycle Modulation : By interfering with cell cycle progression, it promotes apoptosis in cancer cells.

Case Studies

- Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to the compound exhibited significant DPPH radical scavenging activity, indicating their potential as antioxidants .

- Anti-inflammatory Effects : Research conducted on macrophage cell lines showed that treatment with the compound resulted in decreased levels of TNFα and IL-6, supporting its use in managing inflammatory conditions .

- Anticancer Efficacy : A recent study highlighted the cytotoxic effects on MCF-7 cells, where the compound induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving esterification of the chromenone core with 4-methoxybenzoic acid derivatives. Key steps include:

- Coupling reactions : Use of activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester bond formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates .

- Monitoring : Thin-layer chromatography (TLC) and HPLC are employed to track reaction progress and optimize yield (e.g., maintaining temperatures at 60–80°C for 6–12 hours) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the ester linkage (δ ~4.3–5.0 ppm for methoxy groups, δ ~160–170 ppm for carbonyl carbons) and chromenone core aromaticity .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 420.39 for CHFO) .

- X-ray crystallography : Resolves crystal packing and dihedral angles between the chromenone and benzoate moieties (e.g., torsion angles <10° indicating planar rigidity) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involving the chromenone core under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation studies : Use HO/acetic acid to convert the 4-oxo group to a quinone structure, monitored via UV-Vis spectroscopy (λ~300 nm shifts) .

- Reduction pathways : Catalytic hydrogenation (Pd/C, H) reduces the chromenone’s α,β-unsaturated ketone to a chromanol derivative, confirmed by loss of IR absorption at ~1650 cm (C=O stretch) .

- Kinetic analysis : Pseudo-first-order kinetics under varying pH and temperature conditions reveal activation energies (e.g., E ~45–60 kJ/mol for hydrolysis) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-response assays : Compare IC values across cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to identify cell-type specificity .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 4-methoxy with halogen groups) to isolate contributions to bioactivity .

- Target profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for enzymes like COX-2 or topoisomerase II .

Q. How can computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase domains (e.g., EGFR tyrosine kinase, docking scores ≤−8.0 kcal/mol suggest strong inhibition) .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (e.g., RMSD <2.0 Å indicates stable binding) .

- QSAR modeling : Develop regression models using descriptors like logP and polar surface area to predict bioavailability (%HIA >80% for methoxy derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.